REACTION_CXSMILES
|
C1(C)C=CC(S(O[CH2:11][CH:12]([OH:30])[CH:13]([O:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[O:27][CH2:28][CH3:29])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)(=O)=O)=CC=1.CC([N:35](C)C)=O>N>[NH2:35][CH2:11][CH:12]([OH:30])[CH:13]([O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[O:27][CH2:28][CH3:29])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
(RS,SR)-1-(p-toluenesulfonyloxy)-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane
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Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCC(C(C1=CC=CC=C1)OC1=C(C=CC=C1)OCC)O)C
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated under vacuum to a small volume
|
Type
|
ADDITION
|
Details
|
poured into water, saturated with NaCl
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The obtained oily residue was purified on chromatographic column (CHCl3 :CH3OH:NH4OH 180:20:2 as eluant)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(C(C1=CC=CC=C1)OC1=C(C=CC=C1)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |